molecular formula C25H22N4OS B2679060 1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 1020478-10-7

1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one

Cat. No.: B2679060
CAS No.: 1020478-10-7
M. Wt: 426.54
InChI Key: VESQFUWRDJKXMF-UHFFFAOYSA-N
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Description

1-(1',3'-Diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one (CAS No: 876942-62-0) is a high-purity, complex bipyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture comprising two fused pyrazole rings, a propanone side chain, and multiple aromatic systems including phenyl and thiophene moieties. The presence of these heterocyclic components is characteristic of compounds investigated for various pharmacological activities, as similar pyrazole and thiophene-containing structures have been studied for their potential biological properties . With a molecular formula of C25H22N4OS and a molecular weight of 426.53 g/mol, this chemical entity provides researchers with a versatile scaffold for structure-activity relationship (SAR) studies and lead optimization programs. The compound's structural complexity and defined stereochemistry make it particularly valuable for investigating molecular interactions in biochemical systems. While specific biological data for this exact molecule may be limited in the public domain, its core structural features align with compounds that have demonstrated research utility in developing therapeutic agents . Researchers can utilize this compound as a key intermediate in organic synthesis, a candidate for high-throughput screening, or a template for designing novel molecules targeting various disease pathways. It is supplied for laboratory research applications and requires proper storage and handling. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult primary scientific literature for comprehensive safety data and handling procedures before use.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-2-24(30)29-22(16-21(26-29)23-14-9-15-31-23)20-17-28(19-12-7-4-8-13-19)27-25(20)18-10-5-3-6-11-18/h3-15,17,22H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQFUWRDJKXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a novel bipyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through the coupling of thiophene and diphenyl moieties with pyrazole derivatives. The synthetic pathway often includes the use of various reagents and conditions to achieve the desired structural configuration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of bipyrazole derivatives. For instance, compounds similar to our target have shown significant antiproliferative effects against various cancer cell lines such as Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for these compounds were reported to be less than 5 µM, indicating potent activity against cancer cells while sparing normal cells .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of COX enzymes : Some derivatives have demonstrated dual inhibition of COX-1 and COX-2, which is associated with reduced inflammation and tumor growth .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that thiophene-containing compounds often possess broad-spectrum antibacterial and antifungal activities. The presence of the thiophene ring is crucial for enhancing these biological activities by interacting with microbial enzymes or cellular structures .

Data Summary

Activity Type Cell Line/Pathogen IC50/Effect Mechanism
AnticancerHuh7< 5 µMApoptosis induction
MCF7< 5 µMCell cycle arrest
HCT116< 5 µMCOX inhibition
AntibacterialStaphylococcus aureusVariableDisruption of cell wall synthesis
AntifungalCandida albicansVariableInhibition of ergosterol synthesis

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated several bipyrazole derivatives, including our target compound. It was found to exhibit significant antiproliferative activity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiophene-based compounds. The results indicated that the presence of thiophene enhances activity against various pathogens, suggesting a potential role in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituents are compared below:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Bipyrazol 1',3'-Diphenyl, 5-(thiophen-2-yl) Propan-1-one, Thiophene
1-(5-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one Bipyrazol 1-Phenyl, 3-p-tolyl, 5-(thiophen-2-yl) Propan-1-one, Thiophene
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Pyrazoline 3-(4-Chlorophenyl), 5-(isopropylphenyl) Propan-1-one, Chlorophenyl
2-(3'-(4-Nitrophenyl)-1'-phenyl-5-(aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-ones Bipyrazol-Thiazole 3'-(4-Nitrophenyl), 5-(aryl) Thiazole, Nitrophenyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with the nitro group in ’s thiazole derivatives (electron-withdrawing), which enhances antimicrobial potency .
  • Bioactivity : Chlorophenyl and isopropyl groups in ’s compound contribute to antitumor activity, while thiophene may influence solubility and binding affinity in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Crystallographic Data (Space Group)
Target Compound Not reported Likely low (hydrophobic substituents) Not solved in evidence
Example in 252–255 Low (DMSO-soluble) Not provided
1-{3-(4-Chlorophenyl)...propan-1-one Not reported Moderate (ethanol) Triclinic, P1

Insight : The triclinic crystal system (P1) observed in ’s pyrazoline derivative suggests similar packing arrangements may occur in the target compound .

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